molecular formula C14H25NO2 B14640097 1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione CAS No. 55886-35-6

1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione

Cat. No.: B14640097
CAS No.: 55886-35-6
M. Wt: 239.35 g/mol
InChI Key: JXVQXRKVAROBHF-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione is an organic compound with the molecular formula C14H25NO2. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes tert-butyl and tetramethyl groups, contributing to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a diketone precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific

Properties

CAS No.

55886-35-6

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-tert-butyl-3,3,6,6-tetramethylazepane-4,5-dione

InChI

InChI=1S/C14H25NO2/c1-12(2,3)15-8-13(4,5)10(16)11(17)14(6,7)9-15/h8-9H2,1-7H3

InChI Key

JXVQXRKVAROBHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C(=O)C1=O)(C)C)C(C)(C)C)C

Origin of Product

United States

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